molecular formula C6H5ClINO B3092422 3-Chloro-4-iodo-2-methoxypyridine CAS No. 1227603-07-7

3-Chloro-4-iodo-2-methoxypyridine

Cat. No. B3092422
CAS RN: 1227603-07-7
M. Wt: 269.47 g/mol
InChI Key: JCXSKXVXZMDUBX-UHFFFAOYSA-N
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Description

“3-Chloro-4-iodo-2-methoxypyridine” is a chemical compound with the molecular formula C6H5ClINO . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring which is a six-membered ring with one nitrogen atom and five carbon atoms. The ring has three substituents: a chlorine atom at the 3rd position, an iodine atom at the 4th position, and a methoxy group (-OCH3) at the 2nd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 269.467, a density of 1.9±0.1 g/cm3, a boiling point of 273.4±35.0 °C at 760 mmHg, and a flash point of 119.2±25.9 °C .

Scientific Research Applications

Chemical Reactivity and Interactions

  • Lithiation Pathway Analysis : The lithiation process of pyridines, related to compounds like 3-Chloro-4-iodo-2-methoxypyridine, has been studied in depth. For example, 2-chloro and 2-methoxypyridine's lithiation with lithium dialkylamides was investigated, revealing crucial insights about the reactivity and interaction pathways in similar compounds (Gros, Choppin, & Fort, 2003).

Synthesis and Transformation

  • Furan-Fused Heterocycles Synthesis : Research on 3-iodo-4-methoxypyridin-2-ones has led to the development of methods for synthesizing furan-fused heterocycles, which is relevant for the transformation of compounds like this compound (Conreaux et al., 2008).
  • Antiproliferative Activity in Melanoma Cells : N-Arylation of pyrrole with 3-iodo-4-methoxypyridine has been studied for synthesizing various N-(methoxypyridyl) azoles. Some of these synthesized compounds have shown low to moderate antiproliferative activity in melanoma cells, suggesting potential biomedical applications (Hedidi et al., 2016).

Spectroscopic and Structural Analysis

  • Vibrational and Electronic Spectra Studies : Detailed studies on compounds like 2-chloro-6-methoxypyridine, closely related to this compound, using Fourier transform infrared and Raman spectroscopy have been conducted. These studies provide insights into the vibrational frequencies and structural analysis relevant to this compound (Arjunan et al., 2011).

Catalytic Applications

  • Catalytic Carbonylative Polymerizations : Research involving m-methoxypyridine as a catalyst in carbonylative polymerizations of epoxides and N-alkylaziridines can be informative for understanding the catalytic roles of similar compounds (Liu & Jia, 2004).

properties

IUPAC Name

3-chloro-4-iodo-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXSKXVXZMDUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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